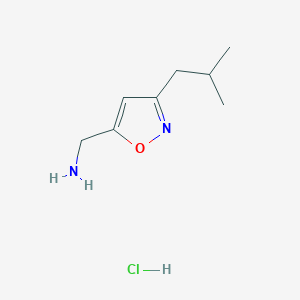

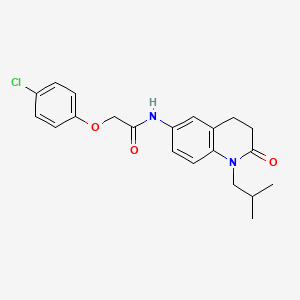

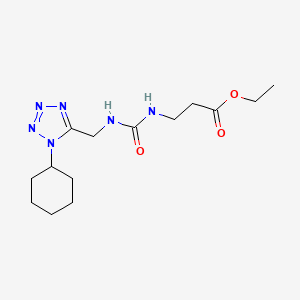

![molecular formula C17H17ClN2 B2710455 (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride CAS No. 201416-35-5](/img/structure/B2710455.png)

(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride” is a type of imidazole derivative . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .

Synthesis Analysis

Imidazoles can be synthesized using various methods . One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .Aplicaciones Científicas De Investigación

Medicine and Pharmacology

Imidazole derivatives, such as the compound , have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture, where they can be used to protect crops and enhance their growth.

Green Chemistry and Organometallic Catalysis

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This makes them useful in various chemical reactions and processes.

Synthetic Chemistry

Imidazole derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . They are also used in the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

Industrial Chemistry

In industrial chemistry, imidazole derivatives are used in a variety of everyday applications . They are key components to functional molecules that are used in a variety of everyday applications .

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being deployed in emerging research into dyes for solar cells and other optical applications . They are used in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

Functional Materials

Imidazole derivatives are used in the development of functional materials . They are utilized in a diverse range of applications due to their versatility and utility .

Catalysis

Imidazole derivatives are used in catalysis . They are utilized in the synthesis of imidazoles and are organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazoles have been investigated for a broad range of applications including as potential corrosion inhibitors, in stereo-selective polymerization, as liquid crystals, in separation technology, in electrochemistry, in pharmacology, and catalysis . The concept of designing imidazoles as energetic materials has provided a unique architectural platform for developing a new generation of liquid energetic materials .

Propiedades

IUPAC Name |

1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2.ClH/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1/b13-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFVDHJTUKRCJH-UEIGIMKUSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

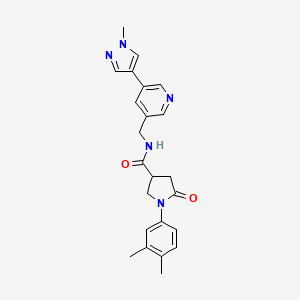

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2710372.png)

![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)

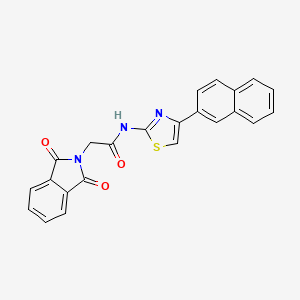

![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)